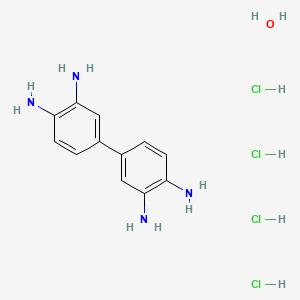
3,4-二甲氧基吡咯烷
描述
“3,4-Dimethoxypyrrolidine” is a heterocyclic organic compound. It is an important compound in the field of organic chemistry because of its unique properties and potential applications in various industries. The compound is also known as “cis-3,4-Dimethoxypyrrolidine hydrochloride” with a CAS Number: 692058-79-0 .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “3,4-Dimethoxypyrrolidine”, can be achieved through two main synthetic strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . A specific synthesis method for 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones from 3-substituted coumarins and nitromethane has also been reported .
Molecular Structure Analysis
The molecular structure of “3,4-Dimethoxypyrrolidine” includes a total of 22 bonds. There are 9 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), and 2 ethers (aliphatic) . The molecular formula is C6H13NO2 .
Chemical Reactions Analysis
The mechanism of action underlying the effects of “3,4-Dimethoxypyrrolidine” at the neuromuscular junction (NMJ) is thought to be due to a partial block of presynaptic Kv channels leading to a broadening of the presynaptic action potential .
科学研究应用
电聚合和氧化偶联
- 在电聚合和氧化偶联过程中研究了3,4-二甲氧基吡咯烷衍生物。这些过程对于创建像聚(苯并吡咯) (Czichy et al., 2016) 这样的π共轭产物至关重要。
抗癌药物合成
- 具有3,4-二甲氧基苯基基团的衍生物显示出作为抗癌药物的潜力。合成这类衍生物并对其进行体外评估,针对癌细胞系显示出其中等抗肿瘤潜力 (Rostom, Faidallah, & Al-Saadi, 2011)。
农业和园艺应用
- 含有与3,4-二甲氧基吡咯烷相关结构的植物生长抑制剂被用于农业和园艺。它们为了解植物萜类代谢的调节提供了见解,影响植物激素和甾醇 (Grossmann, 1990)。
导电和磁性能
- 聚(3,4-二甲氧基吡咯)表现出独特的导电和磁性能,对于材料科学中的应用至关重要,特别是在创建导电聚合物方面 (Zotti, Zecchin, Schiavon, & Groenendaal, 2000)。
寡核糖核苷酸合成中的保护基
- 3,4-二甲氧基苯甲基基团,3,4-二甲氧基吡咯烷的衍生物,在寡核糖核苷酸合成中被用作保护基。它在保护鸟嘌呤残基的2'-羟基和O6-酰胺基团方面表现出有效性,在核酸类似物的合成中发挥着重要作用 (Takaku, Ito, & Imai, 1986)。
药物研究中的吡咯烷衍生物
- 与1,2,3-三唑相连的吡咯烷衍生物对人类前列腺癌细胞表现出显著的抗增殖活性。这些化合物在癌症治疗中展示出潜力作为药物 (Ince et al., 2020)。
镇痛和镇静剂
- 与3,4-二甲氧基吡咯烷结构相关的吡咯[3,4-c]吡啶衍生物被研究其作为镇痛和镇静剂的潜力。它们广泛的药理特性还包括在治疗神经和免疫系统疾病方面的潜在应用 (Wójcicka & Redzicka, 2021)。
化学合成和反应
- 探讨了3,4-二甲氧基吡咯烷及其衍生物在化学合成中的反应性和应用。这包括新型生物碱系统的形成和反应机制的研究 (Nagarajan et al., 1994; Shono et al., 1987)。
从低氧化电位单体的电聚合
- 基于吡咯的低氧化电位单体的电聚合研究,包括3,4-二甲氧基吡咯烷的衍生物,对于开发新的导电聚合物至关重要 (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996)。
作用机制
Target of Action
Pyrrolidine derivatives, which include 3,4-dimethoxypyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives are known to exhibit target selectivity .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives interact with their targets in a way that depends on the spatial orientation of substituents, leading to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules, such as those found in pyrrolidine derivatives, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives have been associated with a variety of biological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis effects .
Action Environment
It’s known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .
属性
IUPAC Name |
3,4-dimethoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-5-3-7-4-6(5)9-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROOPTGQTSCWCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563983 | |
| Record name | 3,4-Dimethoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55619-48-2 | |
| Record name | 3,4-Dimethoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do chiral ligands like 3,4-dimethoxypyrrolidine derivatives influence the polymerization of diphenyl-2-pyridylmethyl methacrylate?
A1: In the study, 3,4-dimethoxypyrrolidine derivatives, particularly (S,S)-(+)-3,4-dimethoxy-N-(2-(dimethylamino)ethyl)pyrrolidine (DDEP), were employed as chiral ligands in conjunction with organolithium complexes for the anionic polymerization of diphenyl-2-pyridylmethyl methacrylate (D2PyMA) []. These chiral ligands, when complexed with the initiator, influence the stereochemistry of the propagating anionic species during polymerization. This influence can lead to a preferential formation of one helical sense over the other in the resulting poly(diphenyl-2-pyridylmethyl methacrylate) (PD2PyMA), resulting in polymers exhibiting optical activity []. The effectiveness of chiral induction varies depending on the specific structure of the 3,4-dimethoxypyrrolidine derivative, the organolithium reagent, and the polymerization conditions.
Q2: What challenges were encountered in achieving high optical purity in PD2PyMA using 3,4-dimethoxypyrrolidine-based initiators?
A2: While DDEP-based initiators showed promise in producing PD2PyMA with high optical rotation, the study revealed that the polymerization process is sensitive to various factors []. Polymerization conditions like monomer and initiator concentrations, reaction temperature, and the presence of polar additives significantly impacted the optical rotation of the resulting polymer []. This sensitivity suggests that achieving consistent and high optical purity in PD2PyMA using 3,4-dimethoxypyrrolidine-based initiators necessitates strict control over reaction parameters. Additionally, the research indicated that the obtained PD2PyMA often consisted of a mixture of (+)- and (-)- polymers, highlighting the complex nature of the stereochemical control during the polymerization process [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


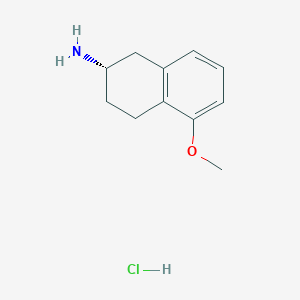

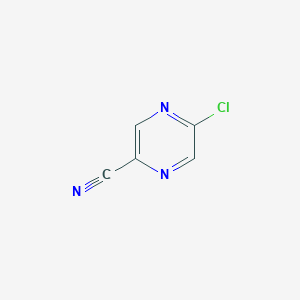

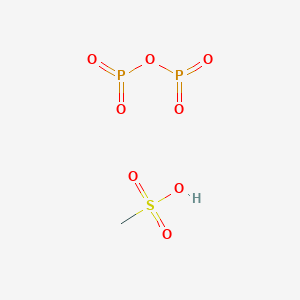
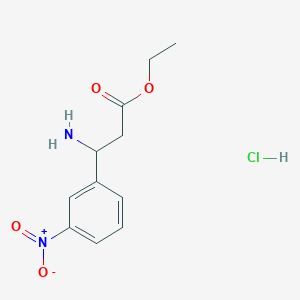
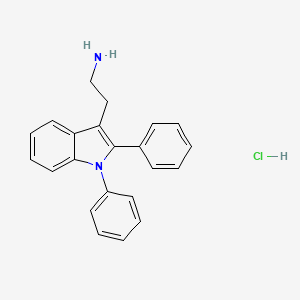

![Benzonitrile, 4-[(5-iodopentyl)oxy]-](/img/structure/B1357166.png)
![methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1357167.png)
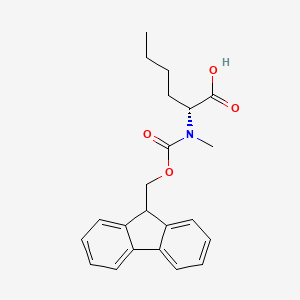
![3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate hydrate](/img/structure/B1357174.png)

